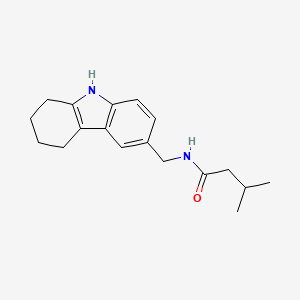

3-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide

Description

3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide is a carbazole-derived amide compound characterized by a tetrahydrocarbazole core linked to a branched butanamide moiety via a methylene bridge. The butanamide group introduces a lipophilic chain, which may influence bioavailability and intermolecular interactions, such as hydrogen bonding or van der Waals forces. Structural confirmation for such compounds typically employs spectroscopic methods (NMR, IR) and X-ray crystallography .

Properties

IUPAC Name |

3-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-12(2)9-18(21)19-11-13-7-8-17-15(10-13)14-5-3-4-6-16(14)20-17/h7-8,10,12,20H,3-6,9,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFDNGMBMNSBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide typically involves multiple steps, starting with the preparation of the carbazole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions typically require acidic conditions and elevated temperatures.

Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides, in the presence of a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, such as enzymes and receptors, and may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: The medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and dyes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-Methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Carbazole Amides

Biological Activity

3-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide is a compound derived from the carbazole scaffold, which has gained attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, neuroprotective effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 366.50 g/mol. Its structure features a butanamide group linked to a tetrahydrocarbazole moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O |

| Molecular Weight | 366.50 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the carbazole structure. For instance, derivatives of 2,3,4,9-tetrahydro-1H-carbazole have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Properties

A study evaluated several carbazole derivatives for their cytotoxicity against MCF-7 (breast cancer), HT116 (colon cancer), and A596 (lung cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 5 to 25 µg/mL, demonstrating notable anticancer activity through mechanisms such as apoptosis induction and mitochondrial dysfunction .

Table: IC50 Values of Selected Carbazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A (related to carbazole) | MCF-7 | 5.9 |

| Compound B (related to carbazole) | HT116 | 10.5 |

| Compound C (related to carbazole) | A596 | 15.7 |

Neuroprotective Effects

In addition to anticancer properties, compounds derived from the carbazole framework have been investigated for their neuroprotective effects. Research has shown that specific derivatives can protect neuronal cells from glutamate-induced injury.

The neuroprotective activity is thought to be mediated through antioxidant mechanisms and modulation of signaling pathways involved in cell survival . For example, a derivative demonstrated significant neuroprotection at concentrations as low as 3 µM by reducing oxidative stress markers in neuronal cultures .

Table: Neuroprotective Activity of Carbazole Derivatives

| Compound | Concentration (µM) | Neuroprotective Effect |

|---|---|---|

| Compound D | 3 | Significant |

| Compound E | 30 | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Damage Induction : Compounds related to this scaffold have been shown to induce DNA damage in cancer cells, leading to apoptosis.

- Mitochondrial Dysfunction : Disruption of mitochondrial function is another pathway through which these compounds exert their cytotoxic effects .

- Signal Transduction Modulation : Interaction with various receptors and enzymes can modulate signaling pathways critical for cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.